molecular formula C17H21NS B1523236 N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine CAS No. 1152881-01-0

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Cat. No.: B1523236
CAS No.: 1152881-01-0
M. Wt: 271.4 g/mol
InChI Key: XYZXNFHTCDYOAE-UHFFFAOYSA-N
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Description

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is an organic compound with the molecular formula C17H21NS It is characterized by a cyclohexanamine moiety attached to a thiophene ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable thiophene derivative. One common method is the alkylation of cyclohexanamine with 5-phenylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-phenylthiophen-2-yl)methyl]cyclopentanamine
  • N-[(5-phenylthiophen-2-yl)methyl]cycloheptanamine
  • N-[(5-phenylthiophen-2-yl)methyl]cyclooctanamine

Uniqueness

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is unique due to its specific combination of a cyclohexanamine moiety with a phenyl-substituted thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NS/c1-3-7-14(8-4-1)17-12-11-16(19-17)13-18-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZXNFHTCDYOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
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